3-(4-Chlorophenyl)-5,6-dimethyl-1,2,4-triazine
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Overview
Description
3-(4-Chlorophenyl)-5,6-dimethyl-1,2,4-triazine is a heterocyclic compound that contains a triazine ring substituted with a 4-chlorophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5,6-dimethyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzonitrile with hydrazine hydrate, followed by cyclization with acetone under acidic conditions to form the triazine ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5,6-dimethyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce amines. Substitution reactions can result in various substituted triazine derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-5,6-dimethyl-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5,6-dimethyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,2,4-triazine: Lacks the two methyl groups, which may affect its reactivity and biological activity.
5,6-Dimethyl-1,2,4-triazine: Lacks the 4-chlorophenyl group, which may influence its chemical properties and applications.
Uniqueness
3-(4-Chlorophenyl)-5,6-dimethyl-1,2,4-triazine is unique due to the presence of both the 4-chlorophenyl group and the two methyl groups on the triazine ring. This specific substitution pattern can enhance its stability, reactivity, and potential biological activities compared to similar compounds.
Properties
CAS No. |
62230-39-1 |
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Molecular Formula |
C11H10ClN3 |
Molecular Weight |
219.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5,6-dimethyl-1,2,4-triazine |
InChI |
InChI=1S/C11H10ClN3/c1-7-8(2)14-15-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |
InChI Key |
ILQRPSOTPVOIDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=N1)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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